2,5-Di(1H-pyrazol-4-yl)pyridine
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Overview
Description
2,5-Di(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with two pyrazole groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-pyrazol-4-yl)pyridine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the formation of the pyrazole rings. One common method includes the reaction of 2,5-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2,5-Di(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Di(1H-pyrazol-4-yl)pyridine largely depends on its application:
Coordination Chemistry: Acts as a bidentate or tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyrazole and pyridine rings.
Biological Activity: The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
2,5-Di(1H-pyrazol-4-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with pyrazole groups at the 2 and 6 positions, leading to different coordination and electronic properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups instead of pyrazole, which can result in different chemical reactivity and biological activity.
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine:
Properties
Molecular Formula |
C11H9N5 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,5-bis(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-11(10-6-15-16-7-10)12-3-8(1)9-4-13-14-5-9/h1-7H,(H,13,14)(H,15,16) |
InChI Key |
AGBCRDFBCBRAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C3=CNN=C3 |
Origin of Product |
United States |
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